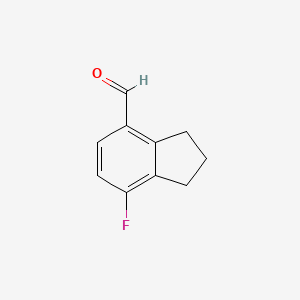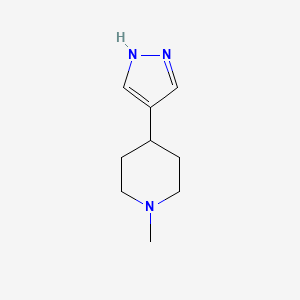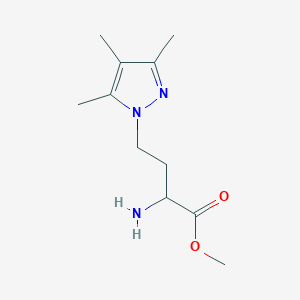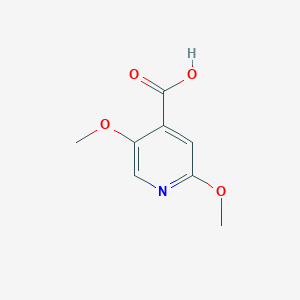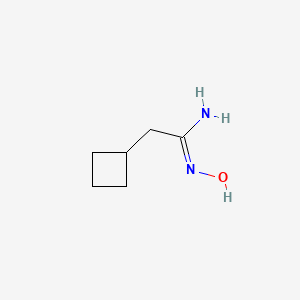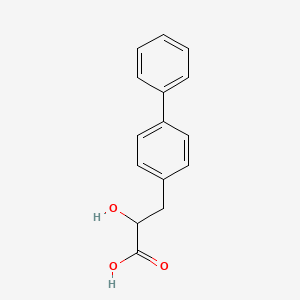
(4-Isopropyl-3-nitrophenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-nitro-4-(propan-2-yl)phenyl]boronic acid is an organoboron compound that has gained attention in various fields of scientific research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a nitro group and an isopropyl group. The combination of these functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-nitro-4-(propan-2-yl)phenyl]boronic acid typically involves the following steps:
Nitration: The starting material, 4-isopropylphenylboronic acid, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the meta position relative to the boronic acid group.
Purification: The crude product is purified through recrystallization or column chromatography to obtain pure [3-nitro-4-(propan-2-yl)phenyl]boronic acid.
Industrial Production Methods
In an industrial setting, the production of [3-nitro-4-(propan-2-yl)phenyl]boronic acid can be scaled up by optimizing reaction conditions such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
[3-nitro-4-(propan-2-yl)phenyl]boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The isopropyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., toluene or ethanol).
Oxidation: Hydrogen gas, palladium catalyst, and solvent (e.g., ethanol).
Substitution: Electrophiles (e.g., halogens), Lewis acids (e.g., AlCl3), and solvent (e.g., dichloromethane).
Major Products Formed
Suzuki-Miyaura Coupling: Biphenyl derivatives.
Oxidation: Amino-substituted phenylboronic acids.
Substitution: Various substituted phenylboronic acids depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, [3-nitro-4-(propan-2-yl)phenyl]boronic acid is widely used as a building block in the synthesis of complex organic molecules. Its ability to participate in Suzuki-Miyaura coupling reactions makes it valuable for constructing biaryl compounds, which are important in pharmaceuticals and materials science.
Biology
In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. The boronic acid group can form reversible covalent bonds with diols and hydroxyl groups, making it useful in the design of enzyme inhibitors and affinity probes.
Medicine
In medicine, derivatives of [3-nitro-4-(propan-2-yl)phenyl]boronic acid are explored for their potential as therapeutic agents. The nitro group can be reduced to an amino group, leading to compounds with biological activity, such as anti-inflammatory and anticancer properties.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its reactivity and stability make it suitable for incorporation into various industrial processes.
Mechanism of Action
The mechanism of action of [3-nitro-4-(propan-2-yl)phenyl]boronic acid involves its ability to form covalent bonds with target molecules. The boronic acid group can interact with diols and hydroxyl groups, forming reversible covalent bonds. This property is exploited in enzyme inhibition, where the compound binds to the active site of enzymes, blocking their activity. Additionally, the nitro group can undergo reduction to form an amino group, which can interact with biological targets through hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
4-formylphenylboronic acid: Similar in structure but contains a formyl group instead of a nitro group. Used in the synthesis of pharmaceuticals and agrochemicals.
Phenylboronic acid: Lacks the nitro and isopropyl groups. Commonly used in Suzuki-Miyaura coupling reactions.
3-nitrophenylboronic acid: Similar but lacks the isopropyl group. Used in organic synthesis and as a reagent in chemical reactions.
Uniqueness
[3-nitro-4-(propan-2-yl)phenyl]boronic acid is unique due to the presence of both the nitro and isopropyl groups, which impart distinct reactivity and properties. The nitro group enhances its electron-withdrawing ability, making it more reactive in electrophilic aromatic substitution reactions. The isopropyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.
Properties
Molecular Formula |
C9H12BNO4 |
|---|---|
Molecular Weight |
209.01 g/mol |
IUPAC Name |
(3-nitro-4-propan-2-ylphenyl)boronic acid |
InChI |
InChI=1S/C9H12BNO4/c1-6(2)8-4-3-7(10(12)13)5-9(8)11(14)15/h3-6,12-13H,1-2H3 |
InChI Key |
PQJULROAEVGQSW-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(C)C)[N+](=O)[O-])(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



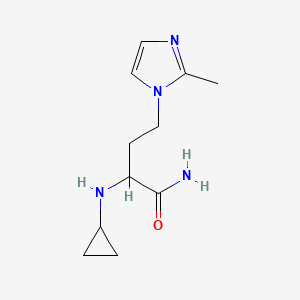
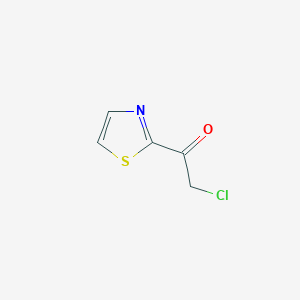

![2-(Benzo[b]thiophen-3-yl)cyclopropan-1-amine](/img/structure/B13617832.png)
![rel-(1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B13617834.png)
